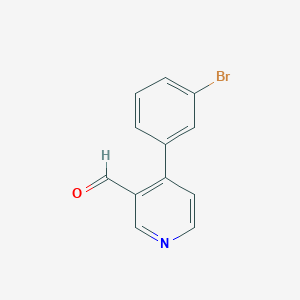

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Übersicht

Beschreibung

The compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a brominated aromatic aldehyde with a pyridine ring. It is related to various research areas, including the synthesis of complex molecules and the study of their properties and potential applications. Although the provided papers do not directly discuss this compound, they involve similar brominated aromatic compounds and their derivatives, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromophenyl-pyridine compounds involves various strategies. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is achieved through reactions with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), as described in the first paper . Another approach involves the modified Chichibabin reaction, which is used to synthesize a pyridine-containing aromatic diamine monomer, as mentioned in the second paper . These methods highlight the versatility of bromophenyl-pyridine compounds in forming complex structures.

Molecular Structure Analysis

The molecular structures of bromophenyl-pyridine derivatives are often determined by X-ray diffraction, revealing various intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions . The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, shows intermolecular and intramolecular C-H...O hydrogen bonds, indicating the potential for hydrogen bonding in similar compounds .

Chemical Reactions Analysis

Bromophenyl-pyridine derivatives participate in various chemical reactions. For example, they are used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes . Cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes in acidic media lead to the formation of different cyclic compounds . These reactions demonstrate the reactivity of the bromophenyl group and the pyridine ring in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-pyridine derivatives are diverse. Luminescent properties are observed in some cyclopalladated complexes, with emission peaks in the visible spectrum . The solubility of polymers derived from related compounds in polar solvents and their thermal stability are also notable, with some polymers showing high glass transition temperatures and leaving significant residue even at high temperatures . These properties are crucial for the potential application of these materials in various fields, such as electronics and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde has been utilized in the synthesis and characterization of various compounds. For example, its derivatives have been used in synthesizing copolymers with specific optical properties. Two copolymers, P1 and P2, were synthesized using derivatives of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde, exhibiting good solubility and distinct absorption peaks in the UV-visible spectrum, with optical band gap energies of 2.17 eV for P1 and 2.13 eV for P2 (Koohmareh, Fallah, & Farnia, 2014).

Corrosion Inhibition

Research indicates that derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde can be effective in corrosion inhibition. In one study, Schiff base derivatives showed significant inhibition properties on mild steel in hydrochloric acid environments. Experimental and theoretical results suggested these compounds interact with mild steel to form protective complexes, enhancing corrosion resistance (Meng et al., 2017).

Cyclizations and Chemical Reactions

Cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes, derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde, have been studied. These substances undergo cyclization in acidic media, leading to the efficient production of compounds like 10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ones (Naredla & Klumpp, 2013).

Antibacterial Properties

Some derivatives of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde have demonstrated strong antibacterial activity. For instance, a study reported that certain pyridine chalcones synthesized from pyridinecarbaldehyde and 4-bromoacetophenone exhibited potent activity against bacteria like Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKWGCMKURRWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370835 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde | |

CAS RN |

376646-64-9 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376646-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)